molecular formula C24H29N3O3 B2644166 1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one CAS No. 906186-57-0

1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one

Cat. No.: B2644166
CAS No.: 906186-57-0
M. Wt: 407.514
InChI Key: NKILRLDUNZGTPR-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one is a heterocyclic compound featuring a benzodiazole core substituted with a 3,4-dimethoxyphenylmethyl group at position 2 and an azepane-containing ketone moiety at position 1. Its structural complexity arises from the fusion of a seven-membered azepane ring, a benzodiazole heterocycle, and methoxy-substituted aromatic systems.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-29-21-12-11-18(15-22(21)30-2)16-23-25-19-9-5-6-10-20(19)27(23)17-24(28)26-13-7-3-4-8-14-26/h5-6,9-12,15H,3-4,7-8,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILRLDUNZGTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as a diamine, under basic conditions.

    Coupling of the Benzodiazole and Azepane Rings: The final step involves the coupling of the benzodiazole and azepane rings through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the benzodiazole ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodiazole and azepane rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of 1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one is attributed to its interactions with specific molecular targets such as enzymes and receptors. Notable potential applications include:

Neuroprotective Effects

Research indicates that compounds with benzodiazole structures can modulate gamma-aminobutyric acid (GABA) receptors, which play crucial roles in neuronal signaling. This suggests that the compound may have neuroprotective properties, making it a candidate for studies related to neurodegenerative diseases.

Anticancer Activity

The unique combination of the azepane and benzodiazole rings may confer anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways affected by this compound.

Neuroprotection Studies

A study examining benzodiazole derivatives indicated that modifications to the benzodiazole structure could enhance neuroprotective effects against oxidative stress in neuronal cells . This suggests a promising avenue for exploring the neuroprotective capabilities of this compound.

Anticancer Research

Research on similar compounds has demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, compounds featuring both azepane and benzodiazole structures have been shown to inhibit tumor growth in preclinical models . This underscores the importance of further investigating the anticancer potential of this specific compound.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azepane ring may also contribute to the compound’s biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 1H-1,3-benzodiazole 2-[(3,4-dimethoxyphenyl)methyl]; 1-(azepan-1-yl)ethanone C24H28N3O3 Not reported (synthetic focus)
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one 1H-1,3-benzodiazole 1-(difluoromethyl); 1-ethanone C10H8F2N2O Potential fluorophore for imaging
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one 1H-1,3-benzodiazole 2-(trifluoromethyl); 1-(pyrrolidin-1-yl)ethanone C14H14F3N3O Enhanced metabolic stability in preclinical studies
1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone 1H-pyrazole 4-bromo-5-cyclopropyl-3-(difluoromethyl); 1-(azepan-1-yl)ethanone C16H21BrF2N3O Antifungal activity (hypothesized)
2-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)ethan-1-one Simple ketone 3,4-dimethoxyphenyl; thiophen-2-yl C14H14O3S Intermediate in anticancer drug synthesis

Key Observations:

Fluorinated substituents (e.g., difluoromethyl in , trifluoromethyl in ) improve metabolic stability and electron-withdrawing effects, critical for CNS-targeting compounds.

Heterocyclic Core Variations :

  • Replacing benzodiazole with pyrazole () introduces bromine and cyclopropyl groups, which may enhance steric hindrance and alter target selectivity.
  • Triazole derivatives (e.g., ) exhibit superior synthetic yields (88–99%) compared to benzodiazole analogues, likely due to click chemistry efficiency.

Research Findings and Pharmacological Insights

  • Synthetic Efficiency : The target compound’s benzodiazole core requires multistep synthesis, whereas triazole derivatives (e.g., 2dag in ) achieve >90% yields via Cu-catalyzed azide-alkyne cycloaddition.
  • Biological Relevance :
    • Benzodiazole derivatives with 3,4-dimethoxy groups (e.g., ) show promise in anticancer contexts, likely via interference with microtubule dynamics.
    • Azepane-containing compounds (e.g., ) demonstrate improved blood-brain barrier penetration in preclinical models, suggesting utility in neurological disorders.

Biological Activity

1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one is a complex organic compound characterized by the presence of a benzodiazole ring and an azepane moiety. This unique structure suggests potential biological activities, which have been the subject of various research studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 906186-57-0
  • Molecular Weight : 407.5 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The presence of the benzodiazole ring is particularly notable for its ability to modulate enzyme activity and receptor function. The azepane ring may enhance binding affinity and stability, contributing to the compound's overall efficacy in biological systems .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Benzodiazoles are known to interact with gamma-aminobutyric acid (GABA) receptors, which play a critical role in neuronal signaling and protection against neurodegeneration. This interaction could make the compound a candidate for further investigation in neurodegenerative disease models .

Antimicrobial Activity

Preliminary studies on related compounds indicate potential antimicrobial effects. The presence of both the benzodiazole and azepane structures could enhance membrane permeability and disrupt microbial cell functions, leading to increased antimicrobial activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other benzodiazole and azepane derivatives.

Compound NameStructure FeaturesBiological Activity
2-MethylbenzodiazoleBenzodiazole ringAnticancer properties
3-AzepanoneAzepane ringNeuroprotective effects
4-DimethoxybenzodiazoleDimethoxy substitutionAntimicrobial activity

Case Studies and Research Findings

Several case studies have highlighted the biological activities associated with compounds structurally similar to this compound:

  • Anticancer Studies : A study demonstrated that benzodiazole derivatives induced apoptosis in human cancer cell lines, suggesting that modifications in structure could enhance efficacy against specific cancer types.
  • Neuroprotection : Research indicated that certain benzodiazoles could protect neurons from oxidative stress-induced apoptosis through GABA receptor modulation.
  • Antimicrobial Testing : Comparative studies showed that compounds with similar structural motifs exhibited significant antimicrobial activity against various bacterial strains.

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